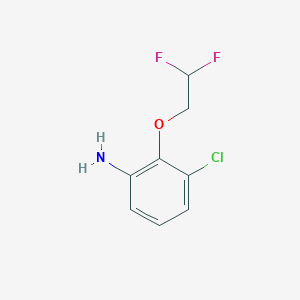
3-Chloro-2-(2,2-difluoroethoxy)aniline
Übersicht
Beschreibung
3-Chloro-2-(2,2-difluoroethoxy)aniline, also known as 3-CF2EAN, is an organochlorine compound used in various scientific research applications. It is a versatile and useful intermediate for the synthesis of various compounds. 3-CF2EAN is an attractive choice for the synthesis of a variety of compounds due to its stability, low toxicity, and ease of handling.
Wissenschaftliche Forschungsanwendungen
Chlorinating Agent and Oxidant
- Application in Ortho-Selective Chlorination: 1-Chloro-1,2-benziodoxol-3-one is used as a chlorinating agent and oxidant for aniline derivatives. The amide directing group assists in the radical-mediated ortho-selective chlorination process, which tolerates various electronically differentiated anilides and sulfonamides under aqueous conditions (Vinayak et al., 2018).
Synthesis and Application in Drug Development
- Efficient Synthesis for Drug Precursors: An efficient scale-up synthesis process for (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one (BMS-665053) includes a one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline. This process has been applied to the preparation of batches for preclinical toxicology studies (Li et al., 2012).
Potential in NLO Materials
- Vibrational Analysis for NLO Materials: A study on vibrational analysis of chloro- and trifluoromethyl-anilines, including Fourier Transform-Infrared and Fourier Transform-Raman techniques, suggests their potential application in Non-Linear Optical (NLO) materials. This includes a detailed analysis of hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).
Synthesis Process
- High-Yield Synthesis Process: A synthesis process for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol achieved an overall yield of 72.0%, with the product structure characterized by elemental analyses, IR spectra, and 1H NMR. This process features high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Environmental and Health Impact Studies
- Environmental Degradation Studies: The degradation of aniline and its derivatives by bacterial strains like Delftia sp. AN3 has been studied. These strains can degrade aniline, indicating the potential environmental impact of chloroaniline compounds (Liu et al., 2002).
Eigenschaften
IUPAC Name |
3-chloro-2-(2,2-difluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWATPGERLKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




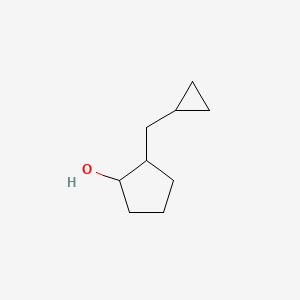


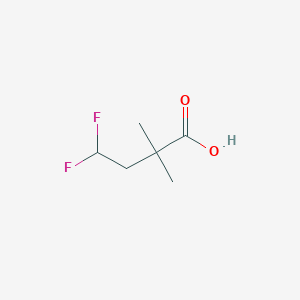
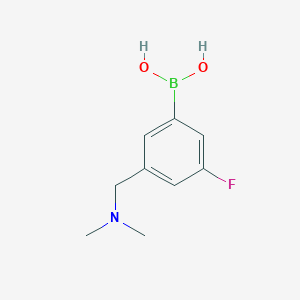
![Ethyl 2-([(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl)acetate](/img/structure/B1457478.png)
![6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B1457479.png)

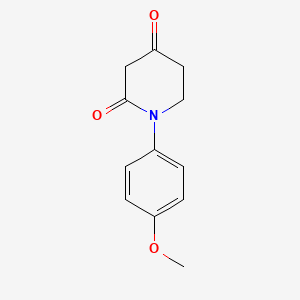
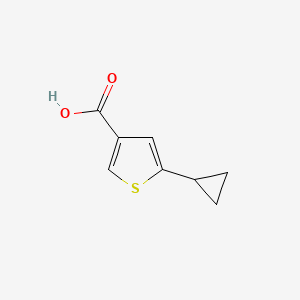

![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)
